2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole
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Overview
Description
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes two oxazole rings and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxazole rings through cyclization reactions. Common reagents used in these reactions include naphthalene derivatives, aldehydes, and amines, under conditions that promote cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and controlled reaction conditions is crucial to achieve efficient synthesis on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, its potential anti-inflammatory action could be mediated through the inhibition of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate
- 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline
Uniqueness
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole is unique due to its dual oxazole rings and naphthalene core, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C26H26N2O2/c1-25(2)15-29-23(27-25)19-11-9-18(10-12-19)22-20-8-6-5-7-17(20)13-14-21(22)24-28-26(3,4)16-30-24/h5-14H,15-16H2,1-4H3 |
InChI Key |
FXLQSOSEGNFODX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC4=CC=CC=C43)C5=NC(CO5)(C)C)C |
Origin of Product |
United States |
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